REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([OH:8])=[C:6]([Cl:9])[CH:5]=[C:4]([CH3:10])[CH:3]=1.[O:11]1[CH2:15][CH2:14]OC1=O>N1C=CN=C1>[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[CH:5]=[C:6]([Cl:9])[C:7]=1[O:8][CH2:14][CH2:15][OH:11]
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Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC(=C1O)Cl)C
|
Name
|
|
Quantity
|
9.95 g
|
Type
|
reactant
|
Smiles
|
O1C(OCC1)=O
|
Name
|
|
Quantity
|
115 mg
|
Type
|
catalyst
|
Smiles
|
N1C=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-necked flask equipped with a gas droplet counter
|
Type
|
TEMPERATURE
|
Details
|
to cool to rt
|
Type
|
CUSTOM
|
Details
|
Purification by FC (Et2O/heptane 1.1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(OCCO)C(=CC(=C1)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |